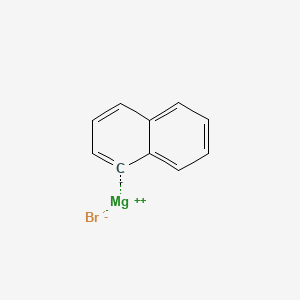

1-naphthylmagnesium bromide

説明

The exact mass of the compound Magnesium, bromo-1-naphthalenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

magnesium;1H-naphthalen-1-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7.BrH.Mg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBWOINKHDKRAF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2[C-]=CC=CC2=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883557 | |

| Record name | Magnesium, bromo-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-55-9 | |

| Record name | Magnesium, bromo-1-naphthalenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromo-1-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromo-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 703-55-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 1 Naphthylmagnesium Bromide

Conventional Grignard Reagent Preparation

The traditional approach to generating 1-naphthylmagnesium bromide is through the reaction of 1-bromonaphthalene (B1665260) with magnesium turnings in an appropriate ethereal solvent. acs.orgprepchem.com This heterogeneous reaction is a cornerstone of organometallic chemistry.

The synthesis is typically carried out by adding a solution of 1-bromonaphthalene to a suspension of magnesium metal in an anhydrous ethereal solvent under an inert atmosphere. prepchem.com The general reaction is as follows:

C₁₀H₇Br + Mg → C₁₀H₇MgBr

The choice of solvent is critical for the successful formation of the Grignard reagent. Ethereal solvents are essential as they solvate and stabilize the organomagnesium compound. acs.orgwikipedia.org The two most commonly employed solvents are Tetrahydrofuran (B95107) (THF) and diethyl ether. prepchem.com

Tetrahydrofuran (THF): With a higher boiling point (66°C) than diethyl ether, THF allows for reactions at elevated temperatures, which can facilitate the initiation and completion of the reaction. sigmaaldrich.com It is often the solvent of choice for preparing this compound. prepchem.com

Diethyl Ether: While also effective, diethyl ether has a lower boiling point (35°C), which may result in a slower reaction rate compared to THF. In some preparations, a mixture of ether and benzene (B151609) is used to keep the Grignard reagent in solution.

| Solvent System Comparison | |

| Solvent | Key Characteristics |

| Tetrahydrofuran (THF) | Higher boiling point, enhances reactivity, often preferred. prepchem.com |

| Diethyl Ether | Lower boiling point, effective but may lead to slower reactions. |

| Diethyl Ether/Benzene | Used to improve the solubility of the Grignard reagent. |

This table provides a summary of common solvent systems used in the synthesis of this compound and their key features.

Reaction time and temperature are interdependent parameters that significantly influence the yield and rate of formation of this compound.

Temperature: The reaction is often initiated at room temperature and then proceeds under reflux. The higher boiling point of THF allows for a higher reflux temperature, which can accelerate the reaction. In one documented procedure, the reaction mixture was refluxed for two hours to ensure completion. prepchem.com Some studies have explored a range of isothermal reaction temperatures from 40°C to 70°C, noting that within this range, the heat release rate was not significantly affected by the temperature itself but was controlled by the dosing rate of the bromonaphthalene derivative. hzdr.de

Reaction Time: The duration of the reaction is contingent on the scale, solvent, and temperature. For instance, a preparation involving the addition of 1-bromonaphthalene to magnesium in THF was refluxed for 2 hours. prepchem.com In another large-scale synthesis using diethyl ether, the reaction mixture was kept at reflux for an additional 5 hours after the addition of the halide.

| Parameter | Influence on Synthesis |

| Temperature | Higher temperatures, often at the reflux of the solvent, can increase the reaction rate. |

| Reaction Time | Varies depending on conditions, with reflux times of several hours being common to ensure complete reaction. prepchem.com |

This table summarizes the influence of temperature and reaction time on the synthesis of this compound.

A critical step in the synthesis of Grignard reagents is the activation of the magnesium metal. wikipedia.org Magnesium is typically coated with a passivating layer of magnesium oxide, which inhibits the reaction. wikipedia.orgstackexchange.com Several methods are employed to overcome this.

Chemical Activation: A common method involves using a small amount of an activating agent. Iodine is frequently used; its color disappears as the reaction initiates, serving as a visual indicator. mnstate.eduresearchgate.net 1,2-dibromoethane (B42909) is another effective activator, and its action can be monitored by the observation of ethylene (B1197577) gas bubbles. wikipedia.orgstackexchange.com

Mechanical Activation: Mechanical methods such as crushing the magnesium pieces in situ or vigorous stirring can help to expose a fresh, reactive metal surface. acs.orgwikipedia.org

Monitoring the formation of the Grignard reagent is crucial for process control and safety, especially in large-scale preparations. Several techniques can be employed:

Temperature Monitoring: The initiation of the highly exothermic Grignard reaction is accompanied by a spontaneous release of heat. hzdr.de Monitoring the temperature of the reaction mixture can indicate the start-up of the reaction. hzdr.de

Spectroscopic Methods: In-situ Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the real-time concentrations of the reactant (1-bromonaphthalene) and the product (this compound). hzdr.demt.com Near-infrared (NIR) spectroscopy has also been utilized for real-time monitoring of Grignard reactions. acs.org

Calorimetry: Reaction calorimetry can provide detailed information about the heat flow of the reaction, allowing for the detection of the reaction start and the accumulation of unreacted starting material. hzdr.dehzdr.de

In many synthetic applications, this compound is generated in situ and used immediately in the subsequent reaction step without isolation. prepchem.commnstate.edu This approach is efficient as it avoids the need to handle and store the often air- and moisture-sensitive Grignard reagent. guidechem.comnumberanalytics.com For example, after its preparation, a solution of another reactant can be added directly to the freshly prepared Grignard reagent. prepchem.com

Reaction of 1-Bromonaphthalene with Magnesium Metal in Ethereal Solvents

Activation of Magnesium (e.g., Iodine)

Advanced Synthetic Protocols

Advanced synthetic protocols for the preparation of this compound and its derivatives have evolved to enhance safety, efficiency, and substrate scope. These methods address challenges such as the exothermic nature of Grignard reagent formation and the synthesis of sterically demanding or functionally complex molecules.

The use of continuous flow chemistry represents a significant advancement in the synthesis of Grignard reagents, including arylmagnesium halides like this compound. aiche.org This approach overcomes many of the safety and scalability issues associated with traditional batch processing. aiche.org The highly exothermic nature of Grignard formation and the pyrophoric character of magnesium can be managed more effectively due to the superior heat and mass transfer capabilities of flow reactors. vapourtec.com

In a typical flow setup, a solution of the organic halide (e.g., 1-bromonaphthalene) is passed through a packed-bed reactor containing magnesium turnings or powder. vapourtec.comacs.org The magnesium can be activated in-situ to remove the passivating oxide layer, ensuring a consistent reaction. vapourtec.com This methodology allows for the on-demand generation of the Grignard reagent, which can then be used immediately in a subsequent "telescoped" reaction with an electrophile in a second reactor module. vapourtec.comvapourtec.com This in-situ consumption minimizes the risks associated with handling and storing these highly reactive and sensitive organometallic compounds. vapourtec.com

The implementation of Process Analytical Technology (PAT), such as inline IR and NMR spectroscopy, allows for real-time monitoring and control of the reaction, ensuring high conversion and process stability. aiche.orgmt.com Studies have demonstrated that continuous flow processes can significantly increase the conversion of organic halides to their corresponding Grignard reagents, with yields reaching up to 98%, compared to approximately 85% in conventional batch methods. aiche.org This robust and scalable approach has been shown to achieve daily productivities of up to 1.5 kg, highlighting its efficiency for manufacturing. aiche.org The insertion reaction in flow systems is tolerant of a wide range of substrates, including bromo-, chloro-, and iodo-aryl derivatives. vapourtec.com

Table 1: Comparison of Batch vs. Flow Chemistry for Grignard Reagent Synthesis

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to poor heat dissipation and accumulation of reactive species. aiche.org | Enhanced safety through superior heat transfer and small reactor volumes. vapourtec.com |

| Scalability | Challenging to scale due to exothermicity. mt.com | Readily scalable by extending operation time or using larger reactors. acs.org |

| Efficiency | Conversions typically around 85%. aiche.org | Conversions can be increased to 96-98%. aiche.org |

| Reagent Handling | Requires storage of sensitive Grignard reagents. | Allows for in-situ generation and immediate consumption. vapourtec.com |

| Process Control | Limited real-time monitoring. | Enabled for real-time monitoring and control with PAT. aiche.orgmt.com |

The synthesis of Grignard reagents from sterically hindered aryl halides presents a significant challenge due to the difficulty of the magnesium insertion step. However, several sterically congested naphthylmagnesium bromides have been successfully prepared and utilized in organic synthesis.

2-Methyl-1-naphthylmagnesium Bromide: This reagent is a sterically hindered Grignard reagent. thermofisher.comguidechem.com Its preparation and use have been documented in atropoenantioselective cross-coupling reactions. For instance, the reaction of (2-methyl-1-naphthyl)magnesium bromide with 2-methyl-1-naphthyl bromide in the presence of a chiral nickel catalyst yields (R)-(-)-2,2'-dimethyl-1,1'-binaphthyl with high enantiomeric excess (up to 95% ee). acs.org This demonstrates that despite the steric hindrance from the ortho-methyl group, the Grignard reagent can be formed and participate effectively in demanding C-C bond formations. acs.org

8-Bromo-1-naphthylmagnesium Bromide: The preparation of this dihalo-naphthalene derivative requires careful control of reaction conditions to achieve selective mono-Grignard formation. It can be synthesized from 1,8-dibromonaphthalene, where controlling the ratio of magnesium to the dihalide (e.g., 1.07:1) is crucial to favor the formation of the mono-Grignard species over the bis-Grignard reagent. researchgate.net The successful formation of 8-bromo-1-naphthylmagnesium bromide was confirmed through quenching experiments and its subsequent reaction with electrophiles. researchgate.net

2-Methoxy-α-naphthylmagnesium Bromide: This reagent features a methoxy (B1213986) group in the ortho position, which introduces both steric and electronic effects. It has been successfully employed in iron-catalyzed cross-coupling reactions with allylic bromides, affording the desired product in 81% yield. rsc.org This highlights the tolerance of the reaction system toward sterically demanding substrates and the viability of preparing such congested Grignard reagents. rsc.org The synthesis of the precursor, 1-bromo-2-methoxynaphthalene, is also established. cdnsciencepub.com

Table 2: Examples of Sterically Congested Naphthylmagnesium Bromides and Their Applications

| Compound Name | Precursor | Key Synthetic Feature | Application Example |

|---|---|---|---|

| 2-Methyl-1-naphthylmagnesium bromide | 1-Bromo-2-methylnaphthalene (B105000) | Overcomes steric hindrance from the ortho-methyl group. | Asymmetric synthesis of axially chiral binaphthyls. acs.org |

| 8-Bromo-1-naphthylmagnesium bromide | 1,8-Dibromonaphthalene | Requires controlled stoichiometry for selective mono-Grignard formation. researchgate.net | Domino rearrangement/annulation reactions. researchgate.net |

The synthesis of Grignard reagents containing additional functional groups is often complicated by the reactivity of these groups with the organomagnesium moiety. Nevertheless, methods have been developed for the preparation of functionalized naphthylmagnesium bromides, expanding their utility in complex molecule synthesis. The use of a LiCl-mediated Br/Mg exchange reaction is a general method that facilitates the preparation of a broad range of functionalized arylmagnesium reagents at milder temperatures. organic-chemistry.org

1,4-Dimethoxy-3-methyl-2-naphthylmagnesium bromide: This highly functionalized Grignard reagent has been successfully prepared and used in the synthesis of vitamin K precursors. researchgate.netoup.com It was synthesized in a conventional manner from the corresponding 2-bromo-1,4-dimethoxy-3-methylnaphthalene using tetrahydrofuran (THF) as a solvent. oup.com Its subsequent coupling with polyprenyl diethyl phosphates proceeded in high yields, demonstrating the compatibility of the methoxy and methyl groups with the Grignard reagent formation and subsequent reaction. researchgate.netoup.com

4,5-Bis(dimethylamino)-1-naphthylmagnesium bromide: The synthesis of tertiary alcohols incorporating the 4,5-bis(dimethylamino)-1-naphthyl group suggests the successful formation and reaction of the corresponding Grignard reagent. researchgate.net The presence of Lewis basic dimethylamino groups on the naphthalene (B1677914) ring is tolerated during the formation of the organomagnesium species. The ability of amino groups to be present in Grignard reagents is well-documented, expanding the scope of accessible functionalized reagents. nih.gov

Table 3: Examples of Functionalized Naphthylmagnesium Bromides

| Compound Name | Precursor | Functional Groups | Synthetic Application |

|---|---|---|---|

| 1,4-Dimethoxy-3-methyl-2-naphthylmagnesium bromide | 2-Bromo-1,4-dimethoxy-3-methylnaphthalene | Two methoxy groups, one methyl group. | Synthesis of vitamin K precursors via coupling with polyprenyl phosphates. researchgate.netoup.com |

Mechanistic Investigations of 1 Naphthylmagnesium Bromide Reactivity

Nature of the Carbon-Magnesium Bond and Nucleophilicity

The structure and reactivity of Grignard reagents in solution are further complicated by the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium (R₂Mg) and a magnesium halide (MgX₂). wikipedia.orgchemrxiv.org

2 RMgX ⇌ MgR₂ + MgX₂

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the organic and halide substituents. wikipedia.org In ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), the equilibrium for aryl Grignard reagents like 1-naphthylmagnesium bromide generally favors the monomeric RMgX species, which is solvated by two ether molecules. wikipedia.orglibretexts.org However, the presence of the more nucleophilic diarylmagnesium species, even in small concentrations, can significantly impact the reaction pathway and product distribution.

Single Electron Transfer (SET) Mechanisms in Grignard Reactions Involving this compound

While many reactions of Grignard reagents are depicted as proceeding through a two-electron, polar mechanism, there is substantial evidence to suggest the involvement of single electron transfer (SET) pathways, particularly with certain substrates. In an SET mechanism, the Grignard reagent donates a single electron to the substrate, forming a radical anion and a radical cation. These radical intermediates can then undergo further reactions, leading to the final products.

For instance, in the reaction of this compound with certain electrophiles, the formation of radical intermediates has been proposed. rsc.org Evidence for SET mechanisms can be inferred from the observation of side products arising from radical coupling or rearrangement, and from stereochemical outcomes that are inconsistent with a purely polar mechanism. thieme-connect.de For example, the reaction of some alkyl halides with Grignard reagents can lead to racemization, suggesting the intermediacy of a planar radical. thieme-connect.de Stopped-flow UV/Vis spectroscopy has been used to show that the interaction of a reducible ligand with Grignard reagents like mesitylmagnesium bromide proceeds via an intermediate radical anion, indicative of a single-electron transfer. ahmadullins.com

Influence of Steric Hindrance on Reactivity

The bulky 1-naphthyl group exerts significant steric hindrance, which plays a crucial role in modulating the reactivity and selectivity of this compound. unibo.it

Impact on Transmetalation Steps in Cross-Coupling Reactions

In transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling, the transmetalation step involves the transfer of the aryl group from the Grignard reagent to the metal catalyst. The steric bulk of the 1-naphthyl group can impede this process, slowing down the reaction rate. This steric hindrance can necessitate the use of higher reaction temperatures or more reactive catalysts to achieve efficient coupling. For example, in iron-catalyzed cross-coupling reactions, sterically demanding Grignard reagents like 2-methoxy-α-naphthylmagnesium bromide have been successfully coupled, demonstrating the catalyst's tolerance to steric bulk. rsc.org However, a decrease in reactivity was observed when the methoxy (B1213986) group was replaced with a methyl group, indicating the subtle interplay of steric and electronic effects. rsc.org

Effect on Substrate Compatibility

The steric hindrance of this compound also dictates its compatibility with various substrates. Reactions with sterically hindered electrophiles can be sluggish or may not proceed at all. rsc.org Conversely, this steric bulk can be exploited to achieve selectivity in reactions with substrates possessing multiple reactive sites. For instance, in reactions with α,β-unsaturated carbonyl compounds, the steric hindrance of the Grignard reagent can favor 1,2-addition over 1,4-addition. The choice of substrate is critical, as demonstrated by the failure of coupling with the highly sterically demanding this compound in certain systems. rsc.org

Role of Solvents and Additives on Reaction Kinetics and Selectivity

The choice of solvent is critical for the formation and reactivity of Grignard reagents. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are essential as they solvate the magnesium center, stabilizing the Grignard reagent and enhancing its reactivity. libretexts.orgquora.com THF, being a stronger Lewis base, can increase the rate of Grignard formation and the reactivity of the resulting reagent compared to diethyl ether. The solvent can also influence the position of the Schlenk equilibrium, thereby affecting the nature of the reactive species in solution. wikipedia.org

Additives can also significantly impact the kinetics and selectivity of reactions involving this compound. For example, the addition of certain ligands can accelerate cross-coupling reactions by facilitating the transmetalation step. numberanalytics.com In some cases, additives like zinc halides can "soften" the Grignard reagent, leading to improved yields and functional group tolerance in cross-coupling reactions. organic-chemistry.org The use of tetramethylethylenediamine (TMEDA) has been shown to enhance reactivity and selectivity in iron-catalyzed cross-couplings, although it is often required in large excess. thieme-connect.de

Comparative Reactivity Studies with Other Aryl Organometallics (e.g., 1-Naphthyllithium)

Comparing the reactivity of this compound with other aryl organometallic reagents, such as 1-naphthyllithium, reveals important differences in their basicity and nucleophilicity. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. acs.org This heightened reactivity can be attributed to the greater ionic character of the carbon-lithium bond compared to the carbon-magnesium bond.

In competitive experiments, 1-naphthyllithium was found to be protonated by weak acids like DMSO and acetonitrile, whereas this compound was not, highlighting the higher basicity of the aryllithium species. acs.org This difference in reactivity can lead to different outcomes in synthetic applications. While the high reactivity of organolithium reagents can be advantageous for certain transformations, it can also lead to lower selectivity and compatibility with sensitive functional groups. chemie-brunschwig.ch In contrast, the more moderate reactivity of Grignard reagents often provides a better balance of reactivity and selectivity. The choice between an arylmagnesium and an aryllithium reagent therefore depends on the specific requirements of the desired transformation.

Interactive Data Table: Comparison of Reactivity

| Feature | This compound | 1-Naphthyllithium | Reference |

| C-Metal Bond Character | Polar Covalent | More Ionic | oraclecloud.comacs.org |

| Basicity | Less Basic | More Basic | acs.org |

| Reactivity | Moderately Reactive | Highly Reactive | acs.org |

| Protonation by DMSO/CH₃CN | No | Yes | acs.org |

| Selectivity | Generally Higher | Can be Lower | chemie-brunschwig.ch |

{"heading":"Applications of this compound in Complex Molecule Synthesis","sections":[{"heading":"3.1. Carbon-Carbon Bond Formation","sections":[{"heading":"3.1.1. Nucleophilic Addition Reactions","sections":[{"heading":"3.1.1.1. Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters) for Alcohol Formation","text":"this compound is a Grignard reagent that is a valuable tool in organic synthesis for the formation of carbon-carbon bonds. One of its primary applications is in nucleophilic addition reactions with carbonyl compounds, such as aldehydes, ketones, and esters, to produce alcohols. thermofisher.com The general principle of this reaction involves the nucleophilic attack of the carbanionic naphthyl group from the Grignard reagent on the electrophilic carbonyl carbon. This addition breaks the carbon-oxygen pi bond, leading to the formation of a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate in an acidic workup step yields the corresponding alcohol. libretexts.org The type of alcohol produced—primary, secondary, or tertiary—is dependent on the nature of the starting carbonyl compound. libretexts.orglibretexts.org The reaction with aldehydes results in the formation of secondary alcohols. For instance, the addition of this compound to an aldehyde like ethanal, followed by hydrolysis, yields a secondary alcohol where the carbon bearing the hydroxyl group is attached to a naphthyl group, a hydrogen atom, and the alkyl group from the original aldehyde. libretexts.org Research has shown the successful addition of this compound to N-protected 2-azanorbornane-3-carboxaldehydes, which after further synthetic steps, produces amino alcohols with high diastereoselectivity. researchgate.net When this compound reacts with ketones, tertiary alcohols are formed. libretexts.org The ketone provides two of the alkyl or aryl groups attached to the carbinol carbon, while the naphthyl group is introduced by the Grignard reagent. For example, the reaction of this compound with 6-(2-dimethylaminoethoxy)-1-tetralone (B8735832) has been used to synthesize a tertiary alcohol. prepchem.com The reaction with esters also leads to the formation of tertiary alcohols, but with a key difference: two equivalents of the Grignard reagent are consumed. libretexts.orgkhanacademy.org The initial nucleophilic addition results in a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second molecule of this compound. khanacademy.org This process ultimately yields a tertiary alcohol where two of the groups attached to the carbinol carbon are naphthyl groups. A documented procedure describes the reaction of this compound with ethyl carbonate to produce ethyl 1-naphthoate (B1232437), which can then presumably react further to form a tertiary alcohol. orgsyn.org","data_table":""},{"heading":"3.1.1.2. Addition to Epoxides","text":"this compound can also be employed in nucleophilic addition reactions with epoxides, which are three-membered cyclic ethers. This reaction provides a valuable method for the formation of new carbon-carbon bonds and results in the ring-opening of the epoxide to form an alcohol. organicchemistrytutor.com The reaction mechanism is analogous to an S\ufffd2 attack, where the nucleophilic naphthyl group of the Grignard reagent attacks one of the electrophilic carbon atoms of the epoxide ring. This attack leads to the cleavage of a carbon-oxygen bond and the formation of a magnesium alkoxide intermediate, which upon subsequent aqueous workup, yields the corresponding alcohol. organicchemistrytutor.com Under standard Grignard reaction conditions, which are basic in nature, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide. organicchemistrytutor.com This regioselectivity is a key feature of the reaction. For example, the reaction of this compound with a simple epoxide like ethylene (B1197577) oxide would result in the formation of a primary alcohol with a 2-(1-naphthyl)ethanol structure after hydrolysis. youtube.com If the epoxide is asymmetrically substituted, the Grignard reagent will predominantly attack the less substituted carbon, leading to a specific regioisomer of the resulting alcohol. This is in contrast to acid-catalyzed epoxide ring-opening, where the nucleophile typically attacks the more substituted carbon. orgosolver.com Research has demonstrated the utility of this reaction in more complex systems. For instance, in the synthesis of quassinoid core architecture, 2-naphthylmagnesium bromide (a regioisomer of this compound) was used in a copper-catalyzed coupling reaction with 2,3-epoxy-2-methyl-cyclohexanone to afford the ring-opened product in a 40% yield. While this example uses the 2-naphthyl isomer and a copper catalyst, the fundamental reactivity of the Grignard reagent with the epoxide remains a key step. However, the reactivity of this compound has been noted to be more limited in some cases compared to its 2-substituted counterpart. whiterose.ac.uk In another study, the reaction of vinylmagnesium bromide with an epoxide was shown to be effectively facilitated by the presence of a copper salt, suggesting that catalysts can play a significant role in these transformations. beilstein-journals.org","data_table":""},{"heading":"3.1.1.3. Addition to Imines and Nitriles","text":"this compound serves as a potent nucleophile in addition reactions with imines and nitriles, providing synthetic routes to amines and ketones, respectively. The reaction with imines involves the nucleophilic addition of the naphthyl group to the electrophilic carbon of the C=N double bond. This forms a magnesium amide intermediate, which upon aqueous workup, yields an amine. The use of chiral N-tert-butanesulfinyl imines in reactions with Grignard reagents is a widely applied method in organic synthesis for the preparation of chiral amines. rsc.org For instance, the addition of various Grignard reagents to chiral N-tert-butanesulfinyl imines has been shown to proceed with high diastereoselectivity, where the stereochemical outcome is often controlled by the chiral auxiliary. rsc.org In specific research, the reaction of 4,4'-bis(trifluoromethyl)benzophenone O-sulfonyloximes with alkyl Grignard reagents in the presence of a copper catalyst gives N-alkylimines, which are then hydrolyzed to primary amines. oup.com While this example doesn't specifically use this compound, it illustrates the general reactivity of Grignard reagents towards imine derivatives. When this compound reacts with a nitrile, the nucleophilic naphthyl group adds to the carbon atom of the nitrile group. This addition leads to the formation of an intermediate imine salt. masterorganicchemistry.com Subsequent hydrolysis of this intermediate with aqueous acid furnishes a ketone. masterorganicchemistry.comcdnsciencepub.com For example, the reaction of this compound with β-aminocrotononitrile, after steam distillation to remove naphthalene (B1677914), yields 4-amino-4-(1-naphthyl)-3-buten-2-one. cdnsciencepub.com This demonstrates the formation of a ketone from a nitrile substrate. The reaction conditions can influence the yield, with studies showing that using benzene (B151609) with one equivalent of ether as the solvent can lead to increased yields of ketones from the Grignard reaction with nitriles at room temperature. masterorganicchemistry.com","data_table":""}]},{"heading":"3.1.2. Cross-Coupling Reactions","sections":[{"heading":"3.1.2.1. Transition Metal-Catalyzed Cross-Coupling (e.g., Nickel, Iron, Palladium)","text":"this compound is a key reagent in transition metal-catalyzed cross-coupling reactions, a powerful method for forming carbon-carbon bonds. These reactions, often named after their developers (e.g., Kumada, Negishi, Stille, Suzuki), typically involve the reaction of an organometallic compound with an organic halide or triflate in the presence of a metal catalyst. chemie-brunschwig.ch The catalysts of choice for coupling with Grignard reagents are often based on nickel, iron, or palladium. thieme-connect.demdpi.comrsc.orgNickel-Catalyzed Cross-Coupling: The Kumada coupling, one of the earliest examples of nickel-catalyzed cross-coupling, utilizes Grignard reagents. organic-chemistry.org this compound can be coupled with aryl and vinyl halides under nickel catalysis. organic-chemistry.org For instance, sterically hindered Grignard reagents like this compound have been successfully coupled with allylic ethers in the presence of a nickel pincer complex, yielding the corresponding products in high yields (e.g., 85%). mdpi.com In the synthesis of 2,2′-dimethyl-1,1′-binaphthyl, the coupling of 2-methyl-1-naphthylmagnesium bromide with 1-bromo-2-methylnaphthalene (B105000) was achieved using a nickel catalyst with a chiral phosphine (B1218219) ligand, resulting in a high yield and enantiomeric excess. thieme-connect.deIron-Catalyzed Cross-Coupling: Iron catalysts have emerged as a more economical and environmentally friendly alternative to palladium and nickel. organic-chemistry.org Iron(III) chloride, often with an additive like tetramethylethylenediamine (TMEDA), has been shown to effectively catalyze the cross-coupling of alkyl halides with aryl Grignard reagents. thieme-connect.de Even sterically hindered Grignard reagents such as this compound react efficiently, giving the cross-coupling product in high yields (e.g., 97% when reacted with cyclohexyl bromide). thieme-connect.describd.com Iron-catalyzed cross-coupling has also been applied to the reaction of alkynyl Grignard reagents with alkyl halides and the coupling of sterically hindered aryl Grignard reagents with allyl bromides. nih.govrsc.orgPalladium-Catalyzed Cross-Coupling: Palladium catalysts are also highly effective for these transformations. The palladium-catalyzed Kumada cross-coupling of 1-iodo-2-methylnaphthalene (B3178066) with 2-methyl-1-naphthylmagnesium bromide, using a chiral ferrocenylphosphine ligand, produced the cross-coupled product in quantitative yield and high enantiomeric excess. researchgate.net More recently, a highly hindered palladium pre-catalyst has been developed for the synthesis of tetra-ortho-substituted biaryls via the cross-coupling of aryl or naphthyl magnesium bromides with aryl or naphthyl halides, achieving excellent isolated yields. rsc.orgTable 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with Naphthylmagnesium Bromide Derivatives Grignard ReagentCoupling PartnerCatalyst SystemProductYield (%)Reference1-Naphthylmagnesium bromideCyclohexyl bromideFeCl3/TMEDA1-Cyclohexylnaphthalene97 thieme-connect.describd.com1-Naphthylmagnesium bromideCinnamyl phenyl etherNickel pincer complex1-Cinnamylnaphthalene85 mdpi.com2-Methyl-1-naphthylmagnesium bromide1-Iodo-2-methylnaphthalenePalladium/(R,Sp)-PPFA(Sa)-2,2'-Dimethyl-1,1'-binaphthylquantitative researchgate.net2-Methyl-1-naphthylmagnesium bromide1-Bromo-2-methylnaphthaleneNickel/chiral phosphine(R)-2,2'-Dimethyl-1,1'-binaphthyl69 thieme-connect.de","data_table":"Grignard ReagentCoupling PartnerCatalyst SystemProductYield (%)Reference1-Naphthylmagnesium bromideCyclohexyl bromideFeCl3/TMEDA1-Cyclohexylnaphthalene97 thieme-connect.describd.com1-Naphthylmagnesium bromideCinnamyl phenyl etherNickel pincer complex1-Cinnamylnaphthalene85 mdpi.com2-Methyl-1-naphthylmagnesium bromide1-Iodo-2-methylnaphthalenePalladium/(R,Sp)-PPFA(Sa)-2,2'-Dimethyl-1,1'-binaphthylquantitative researchgate.net2-Methyl-1-naphthylmagnesium bromide1-Bromo-2-methylnaphthaleneNickel/chiral phosphine(R)-2,2'-Dimethyl-1,1'-binaphthyl69 thieme-connect.de"}]}]}]},{"heading":"Table of Compounds","text":"Compound Name1-Naphthylmagnesium bromide2,2'-Dimethyl-1,1'-binaphthyl2,3-Epoxy-2-methyl-cyclohexanone2-Methyl-1-naphthylmagnesium bromide2-Naphthylmagnesium bromide4,4'-Bis(trifluoromethyl)benzophenone O-sulfonyloximes4-Amino-4-(1-naphthyl)-3-buten-2-one6-(2-Dimethylaminoethoxy)-1-tetraloneβ-AminocrotononitrileCinnamyl phenyl etherCyclohexyl bromideEthanalEthyl 1-naphthoateEthyl carbonateEthylene oxideFerrocenylphosphineIron(III) chlorideN-protected 2-azanorbornane-3-carboxaldehydesN-tert-Butanesulfinyl iminesPalladiumTetramethylethylenediamine (TMEDA)Vinylmagnesium bromide"}]}

Applications of 1 Naphthylmagnesium Bromide in Complex Molecule Synthesis

Carbon-Carbon Bond Formation

Cross-Coupling Reactions

Stereoselective and Regioselective Considerations in Cross-Coupling

Grignard Coupling for Synthesis of Biologically Active Quinones (e.g., Vitamin K, Coenzyme Q Precursors)

1-Naphthylmagnesium bromide and its derivatives are key reagents in the synthesis of precursors for biologically active quinones like Vitamin K and Coenzyme Q. oup.comresearchgate.net A common strategy involves the Grignard coupling of a polyprenyl derivative with a functionalized naphthylmagnesium bromide.

For the synthesis of Vitamin K precursors, 1,4-dimethoxy-3-methyl-2-naphthylmagnesium bromide is coupled with polyprenyl diethyl phosphates. oup.comresearchgate.net This reaction proceeds with high regioselectivity and preserves the stereochemistry of the allylic double bond in the polyprenyl chain, leading to high yields of the desired polyprenylated hydroquinone (B1673460) dimethyl ethers. oup.com These precursors can then be oxidized to the biologically active quinones. oup.comresearchgate.net

| Naphthyl Grignard Reagent | Polyprenyl Phosphate | Product (Vitamin K Precursor) | Yield (%) | Reference |

| 1,4-Dimethoxy-3-methyl-2-naphthylmagnesium bromide | Prenyl diethyl phosphate | 2-Methyl-3-prenyl-1,4-dimethoxynaphthalene | 91 | oup.com |

| 1,4-Dimethoxy-3-methyl-2-naphthylmagnesium bromide | Geranyl diethyl phosphate | 2-Methyl-3-geranyl-1,4-dimethoxynaphthalene | 86 | oup.com |

| 1,4-Dimethoxy-3-methyl-2-naphthylmagnesium bromide | (2Z)-Farnesyl diethyl phosphate | 2-Methyl-3-((2Z)-farnesyl)-1,4-dimethoxynaphthalene | 84 | oup.com |

Table illustrating the synthesis of Vitamin K precursors using a derivative of this compound.

Synthesis of Binaphthyl Derivatives with Atropisomeric Purity

The synthesis of axially chiral 1,1'-binaphthyl derivatives with high atropisomeric purity is a significant application of this compound. These compounds are widely used as chiral ligands and catalysts in asymmetric synthesis.

One approach involves the asymmetric cross-coupling of a 1-naphthyl Grignard reagent with a 1-halonaphthalene derivative, catalyzed by a chiral transition metal complex. For instance, the nickel-catalyzed coupling of (2-methyl-1-naphthyl)magnesium bromide with 2-methyl-1-naphthyl bromide in the presence of a chiral ferrocenylphosphine ligand can produce (R)-(-)-2,2'-dimethyl-1,1'-binaphthyl with up to 95% enantiomeric excess (ee). acs.org

Another strategy is the nucleophilic aromatic substitution (SNAr) on a chiral 1-alkoxy-2-naphthoate with a 1-naphthyl Grignard reagent. oup.com The use of a chiral auxiliary on the naphthoate substrate can induce high levels of asymmetry in the resulting binaphthyl product, with optical yields up to 98%. oup.com The steric bulk of the ester group is important to prevent the Grignard reagent from adding to the carbonyl group. oup.com

A third method involves a ligand coupling reaction on an optically enriched sulfoxide (B87167). The reaction of an optically active 1-(isoquinolin-1-yl)naphthalen-2-yl sulfoxide with this compound can furnish the corresponding 1,1'-binaphthyl derivative. rsc.org

Substitution Reactions with Halides

This compound serves as a potent nucleophile in substitution reactions with various organic halides. These reactions, often facilitated by transition metal catalysts, allow for the construction of new carbon-carbon bonds, coupling the 1-naphthyl moiety to different molecular scaffolds.

The coupling of Grignard reagents with alkyl or aryl halides can be challenging, with potential side reactions such as reduction and elimination. thieme-connect.de However, the use of catalysts, particularly copper and iron salts, has significantly improved the efficiency of these cross-coupling reactions. thieme-connect.describd.com For instance, iron-catalyzed cross-coupling reactions have been shown to be effective for aryl Grignard reagents. scribd.com The more sterically hindered this compound has been successfully used in these reactions, giving comparable results to less hindered aryl Grignards when a slight excess of the reagent is employed. scribd.com

In some cases, the reaction can proceed without a catalyst. For example, this compound has been reacted with methallyl chloride to synthesize an olefin intermediate, which was subsequently hydrogenated to form 1-isobutylnaphthalene. Another instance involves the reaction with diethyl sulfate (B86663) to produce 1-ethylnaphthalene.

The choice of solvent can also play a crucial role. While diethyl ether is a common solvent for Grignard reactions, tetrahydrofuran (B95107) (THF) often leads to more efficient coupling. thieme-connect.de The reaction of this compound with trifluoromethanesulfonic anhydride (B1165640) in diethyl ether has been shown to produce 1,1'-binaphthyl in good yield. oup.com

| Reactant | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Methallyl chloride | None | 1-(2-Methylallyl)naphthalene | Not specified | |

| Diethyl sulfate | None | 1-Ethylnaphthalene | Not specified | |

| Trifluoromethanesulfonic anhydride | None | 1,1'-Binaphthyl | 82% | oup.com |

| Bromocyclohexane | Iron catalyst | 1-Cyclohexylnaphthalene | Comparable to 96% | scribd.com |

Functionalization of Naphthalene (B1677914) Derivatives

The reactivity of this compound extends beyond simple substitution reactions, allowing for the introduction of a wide array of functional groups onto the naphthalene ring system.

A straightforward method for the synthesis of unsymmetrical alkyl-1-naphthyl selenides and tellurides involves the use of this compound. The Grignard reagent reacts with elemental selenium or tellurium in a solvent such as diethyl ether or tetrahydrofuran (THF) to form the corresponding 1-naphthylseleno/telluromagnesium bromide. Subsequent treatment of this intermediate with a haloalkane results in the desired alkyl-1-naphthyl selenide (B1212193) or telluride in excellent yields. nih.gov This two-step, one-pot synthesis provides a convenient route to these valuable organochalcogen compounds. nih.gov

The reaction sequence can be summarized as follows:

Formation of the Grignard reagent: 1-Bromonaphthalene (B1665260) reacts with magnesium metal in an ethereal solvent.

Insertion of chalcogen: Elemental selenium or tellurium is added to the solution of this compound.

Alkylation: The resulting 1-naphthylseleno/telluromagnesium bromide is reacted with an alkyl halide to yield the final product.

| Chalcogen (E) | Alkyl Halide (RX) | Product (C10H7-E-R) | Yield | Reference |

|---|---|---|---|---|

| Selenium | CH3I | Methyl-1-naphthyl selenide | 88% | nih.gov |

| Selenium | C2H5Br | Ethyl-1-naphthyl selenide | 85% | nih.gov |

| Tellurium | CH3I | Methyl-1-naphthyl telluride | 86% | nih.gov |

| Tellurium | C2H5Br | Ethyl-1-naphthyl telluride | 84% | nih.gov |

The direct introduction of amino and hydroxyl groups into aryl systems using Grignard reagents has been a significant challenge. However, recent advancements have demonstrated the use of bench-stable N-H and N-alkyl oxaziridines as effective reagents for the direct primary amination and hydroxylation of various aryl- and heteroarylmetals, including Grignard reagents. nih.govresearchgate.net

This method provides a practical and scalable one-step synthesis of primary anilines and phenols at low temperatures, avoiding the need for transition-metal catalysts, protecting groups, or harsh workup conditions. nih.govresearchgate.net For example, camphor- and fenchone-derived N-H oxaziridines react with 2-naphthylmagnesium bromide to directly afford 2-naphthylamine. nih.gov Similarly, camphor-derived N-benzyl oxaziridine (B8769555) reacts with 2-naphthylmagnesium bromide to produce 2-naphthol (B1666908) upon workup. nih.gov While these examples utilize the 2-isomer, the methodology is presented as being broadly applicable to a range of arylmetal reagents. nih.gov

| Reagent | Naphthyl Grignard Isomer | Product | Reference |

|---|---|---|---|

| Camphor-derived N-H oxaziridine | 2-Naphthylmagnesium bromide | 2-Naphthylamine | nih.gov |

| Fenchone-derived N-H oxaziridine | 2-Naphthylmagnesium bromide | 2-Naphthylamine | nih.gov |

| Camphor-derived N-benzyl oxaziridine | 2-Naphthylmagnesium bromide | 2-Naphthol | nih.gov |

Electrophilic fluorination offers a direct route to aryl fluorides from carbon-centered nucleophiles like Grignard reagents. wikipedia.org A variety of electrophilic fluorinating agents containing a nitrogen-fluorine bond have been developed, proving to be economical, stable, and safe. wikipedia.org Common reagents include N-fluorobenzenesulfonimide (NFSI) and N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) (Selectfluor). wikipedia.orgdrughunter.com

The fluorination of this compound has been reported to yield 1-fluoronaphthalene. However, the efficiency of this reaction can be modest. One study reported a yield of only 17% for this transformation. A significant challenge in the fluorination of Grignard reagents is the potential for single-electron transfer (SET) pathways, which can lead to non-fluorinated byproducts, especially when using solvents like THF. drughunter.com

To address this, procedural modifications have been developed. For instance, Knochel and coworkers found that replacing THF with dichloromethane (B109758) (DCM) after the formation of the Grignard reagent significantly improves the yield of fluorination with NFSI. drughunter.comorganic-chemistry.org The addition of a fluorinated co-solvent like perfluorodecalin (B110024) can further enhance the efficiency. drughunter.com These improved conditions have been successfully applied to a wide range of functionalized aryl- and heteroarylmagnesium reagents. organic-chemistry.org

| Fluorinating Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Not Specified | Not Specified | 1-Fluoronaphthalene | 17% | Not Specified |

| N-Fluorobenzenesulfonimide (NFSI) | DCM/Perfluorodecalin | Aryl Fluorides | Good to excellent | drughunter.comorganic-chemistry.org |

This compound is a key starting material for the synthesis of various carbonyl-containing naphthalene derivatives. A classic application is the preparation of 1-naphthoic acid and its esters. The reaction of this compound with ethyl carbonate can be controlled to produce ethyl 1-naphthoate (B1232437) in good yield. Similarly, reaction with ethyl chloroformate can also yield the corresponding ester. tardigrade.in

Furthermore, this compound has been utilized in the synthesis of more complex structures, such as naphthylnitrobutadienes. Specifically, it serves as a starting material for the synthesis of methyl (2Z,4E)-2-methylsulfanyl-5-(1-naphthyl)-4-nitro-2,4-pentadienoate, a compound with potential anti-proliferative activity. sigmaaldrich.com This highlights the reagent's role in constructing highly functionalized and biologically relevant molecules. The reaction of Grignard reagents with nitroalkenes is a known method for carbon-carbon bond formation. pwr.edu.pl

| Reactant | Product | Reference |

|---|---|---|

| Ethyl carbonate | Ethyl 1-naphthoate | |

| Ethyl chloroformate | Ethyl 1-naphthoate | tardigrade.in |

| Intermediate for a nitroalkene | Methyl (2Z,4E)-2-methylsulfanyl-5-(1-naphthyl)-4-nitro-2,4-pentadienoate | sigmaaldrich.com |

A significant application of this compound is in the preparation of unsymmetrical chiral diene ligands, which are crucial for asymmetric catalysis. sigmaaldrich.comsigmaaldrich.com These ligands, when complexed with transition metals like rhodium, can induce high levels of enantioselectivity in a variety of chemical transformations. sigmaaldrich.com

Synthesis of Novel Naphthyl-containing Heterocycles

The introduction of a naphthyl moiety into heterocyclic systems can significantly influence their chemical and biological properties. This compound is a key reagent in the synthesis of such novel structures, including benzodiazepinone derivatives and carbazole (B46965) boranes.

Benzodiazepinone Derivatives:

The synthesis of naphthyl-substituted benzodiazepinones has been reported through the reaction of this compound with aminobenzonitriles. In one example, 2-amino-5-chlorobenzonitrile (B58002) was treated with this compound to yield the corresponding naphthyl-substituted imine intermediate. thieme-connect.com This intermediate, upon condensation with bromoacetyl bromide in dichloromethane, afforded the respective bromoacetamide, which subsequently cyclized to form the benzodiazepinone structure. thieme-connect.com This method provides a direct route to incorporate the naphthyl group at a key position of the benzodiazepine (B76468) core.

Carbazole Boranes:

This compound has been utilized in the synthesis of dissymmetric bis-aryl carbazole boranes, which are of interest for their stereodynamic and emission properties. nih.govacs.org The synthetic strategy involves the reaction of a mesityl-aryl fluoroborate intermediate with a deprotonated carbazole. However, the high reactivity of this compound was found to sometimes lead to the formation of undesired tris-aryl borane (B79455) byproducts. nih.govacs.orgunibo.it

To circumvent this, an alternative synthetic route was developed where the roles of the reagents were reversed. nih.govacs.org This involved using mesityl bromide as the precursor for the Grignard reagent and reacting it with 1-naphthyl-BF3K to prepare 1-naphthyl-BF2. This modification leverages the steric hindrance of the mesityl group to control the reaction and prevent the formation of byproducts. nih.govacs.org

| Reactant 1 | Reactant 2 | Product | Observation | Reference |

| 2-Amino-5-chlorobenzonitrile | This compound | Naphthyl-substituted benzodiazepinone derivative | Forms an intermediate imine before cyclization. | thieme-connect.com |

| Mesityl-aryl fluoroborate | Deprotonated Carbazole, this compound | Dissymmetric Bis-Aryl Carbazole Borane | High reactivity of this compound can lead to tris-aryl borane byproducts. | nih.govacs.orgunibo.it |

Stereoselective Synthesis of 2-Hydroxy-2-(1-naphthyl)propionic Acid

The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and chiral materials. This compound plays a crucial role in the preparation of enantiopure 2-hydroxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary.

The synthesis is achieved through a stereoselective Grignard reaction between this compound and a chiral pyruvate (B1213749) ester. researchgate.netresearchgate.net Specifically, enantiopure 2-hydroxy-2-(1-naphthyl)propionic acid has been prepared by reacting this compound with either (1R,3R,4S)-menthyl pyruvate or (1R,3R,4S)-8-phenylmenthyl pyruvate. researchgate.netresearchgate.net The chiral auxiliary on the pyruvate directs the nucleophilic attack of the Grignard reagent, leading to the formation of the desired stereoisomer of the product. The absolute configuration of the resulting (+)-2-hydroxy-2-(1-naphthyl)propionic acid was determined to be S. researchgate.netresearchgate.net This acid can then be used to resolve racemic alcohols and determine their absolute configurations. researchgate.net

| Grignard Reagent | Chiral Substrate | Product | Stereochemistry | Reference |

| This compound | (1R,3R,4S)-Menthyl pyruvate | (S)-2-Hydroxy-2-(1-naphthyl)propionic acid | Stereoselective addition | researchgate.netresearchgate.net |

| This compound | (1R,3R,4S)-8-Phenylmenthyl pyruvate | (S)-2-Hydroxy-2-(1-naphthyl)propionic acid | Stereoselective addition | researchgate.netresearchgate.net |

Domino Rearrangement Reactions with Cinchona Alkaloid Derivatives

Domino reactions, or cascade reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. An unexpected and novel domino reaction has been observed in the reaction of this compound derivatives with Cinchona alkaloid derivatives. nih.govresearchgate.net

Specifically, the reaction of 9-chloro-9-deoxy Cinchona alkaloids with 8-bromo-1-naphthylmagnesium bromide triggers a domino sequence involving coupling and rearrangement of the alkaloid skeleton. nih.govresearchgate.net This process leads to the formation of a new chiral ring system, 5-aza-7H-benzo[no]tetraphene. nih.gov The reaction pathway is proposed to proceed through radical intermediates. nih.govresearchgate.net The sequence involves cyclization and a migration of the quinuclidinylmethyl group (C9) from the C-4' position to the C-3' position of the quinoline (B57606) ring. nih.gov Interestingly, this reaction yields products with unlike configurations. nih.gov The highest yield for this transformation was achieved when using a two-fold excess of 8-bromo-1-naphthylmagnesium bromide. researchgate.net

| Reactants | Key Transformation | Product | Proposed Mechanism | Reference |

| 9-Chloro-9-deoxy Cinchona alkaloids, 8-Bromo-1-naphthylmagnesium bromide | Domino coupling and rearrangement | 5-Aza-7H-benzo[no]tetraphene derivatives | Radical intermediates, migration of the C9 group | nih.govresearchgate.net |

Analytical and Computational Studies in the Context of 1 Naphthylmagnesium Bromide Research

Spectroscopic Characterization of Reaction Intermediates and Products (e.g., NMR, GC-MS)

Spectroscopic methods are indispensable for the qualitative and quantitative analysis of reactions involving 1-naphthylmagnesium bromide. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are fundamental in elucidating the structure of the products formed from reactions with this compound. For instance, in the synthesis of 1,2-di(alpha-naphthyl)ethane, which involves the reaction of this compound with 1,2-dibromoethane (B42909), NMR is used to confirm the structure of the resulting compound. ontosight.ai Similarly, the reaction of this compound with phenyltellurium bromide (PhTeBr) yields 1,8-bis(phenyltelluro)naphthalene, the structure of which is confirmed by ¹H and ¹³C NMR data. oup.com In studies of cross-coupling reactions, such as the nickel-catalyzed reaction of allylic ethers with this compound, NMR is used to characterize the resulting 1-cinnamylnaphthalene by comparing its spectral data with previously reported values. mdpi.com

Dynamic NMR experiments have also been utilized to study ligand exchange processes in copper-catalyzed cross-coupling reactions, providing insights into the reaction mechanism. acs.org Furthermore, ¹H NMR integration can be used to determine the extent of deuterium (B1214612) incorporation in products when reactions are quenched with D₂O or conducted in deuterated solvents. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a vital tool for identifying and quantifying the components of a reaction mixture. It is particularly useful for detecting the presence of starting materials, byproducts, and the desired products. In the context of this compound reactions, GC-MS analysis helps to confirm the absence of significant amounts of free radicals, as evidenced by the lack of byproducts resulting from hydrogen abstraction from the solvent (e.g., THF). ahmadullins.com It is also employed to verify the purity of starting materials, such as 1-bromonaphthalene (B1665260), before the Grignard reagent is prepared. The analysis of crude reaction mixtures by GC-MS can reveal the extent of deuterium enrichment in products and help to distinguish between different isomers. acs.org

Titration and Quantification of Active Reagent

The accurate determination of the concentration of the active Grignard reagent is critical for achieving reproducible and high-yielding reactions. Several titration methods have been developed for this purpose, as the concentration of commercially available or freshly prepared solutions can vary.

One common method involves quenching an aliquot of the Grignard solution with a known amount of an internal standard and then analyzing the mixture by ¹H NMR. A widely used and reliable method is the titration with a standard solution of an alcohol, such as (-)-menthol, in the presence of an indicator like 1,10-phenanthroline. rsc.org The endpoint is indicated by a distinct color change. Another approach involves titration with iodine in the presence of a lithium salt, where the disappearance of the iodine color signals the endpoint. orgsyn.org

More sophisticated methods, such as differential spectrophotometry, have also been developed. This technique involves reacting the Grignard reagent with an excess of a ketone, like acetophenone (B1666503), and measuring the decrease in the ketone's absorbance at a specific wavelength. This method is advantageous as it is not affected by the decomposition products of the Grignard reagent.

The following table summarizes some common titration methods for Grignard reagents:

| Titration Method | Reagent(s) | Indicator | Principle |

| Menthol Titration | (-)-Menthol in dry toluene | 1,10-Phenanthroline | Acid-base titration where the alcohol protonates the Grignard reagent. rsc.org |

| Iodine Titration | Iodine in THF with LiCl | Self-indicating | The Grignard reagent reacts with iodine until all the active reagent is consumed. orgsyn.org |

| NMR Quantification | Deuterated water (D₂O) | Internal standard | Quenching with D₂O forms naphthalene-d₁, which can be quantified relative to an internal standard. |

| Spectrophotometry | Acetophenone | None | The decrease in absorbance of acetophenone upon reaction with the Grignard reagent is measured. |

Computational Chemistry for Mechanistic Insights and Stereoselectivity Prediction (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an invaluable tool for understanding the mechanisms of reactions involving this compound and for predicting their stereochemical outcomes.

DFT calculations can be used to model the structures of ground states (GS) and transition states (TS) of reactants, intermediates, and products. unibo.itnih.gov By calculating the energies of these species, researchers can determine the most likely reaction pathways and predict the rotational barriers around bonds, which is crucial for understanding atropisomerism. unibo.itnih.gov For instance, in the synthesis of dissymmetric bis-aryl carbazole (B46965) boranes, DFT calculations were used to estimate the rotational barriers and predict the stability of the resulting atropisomers. unibo.itnih.gov

These computational models can also provide insights into the stereoselectivity of reactions. By calculating the energies of different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. kyoto-u.ac.jp This is particularly important in asymmetric synthesis, where controlling the stereochemistry is paramount. DFT calculations have been used to rationalize the stereochemical outcomes of Grignard reactions with chiral substrates, helping to refine and develop new stereoselective methodologies. researchgate.net

Investigation of Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. These changes provide information about bond-breaking and bond-forming events in the rate-determining step of a reaction.

In the context of reactions involving aryl Grignard reagents, deuterium isotope effects (kH/kD) have been studied to understand protonation steps. For example, in the reaction of an aryl anion generated from an enediyne, the ratio of the rate constants for protonation by H₂O versus D₂O was found to be 1.2. acs.org This small isotope effect suggests that proton transfer is not the rate-limiting step. In contrast, this compound was found to be protonated only by water and not by weaker acids like DMSO or acetonitrile, highlighting the reactivity differences between aryl anions and Grignard reagents. acs.org

The study of isotope effects can also be used to trace the origin of atoms in a product. For instance, the synthesis of deuterated naphthalene (B1677914) (naphthalene-α-D) is achieved by quenching this compound with heavy water (D₂O). osti.gov The incorporation of deuterium can be confirmed by spectroscopic methods like NMR and IR. osti.gov

Q & A

Q. What are the critical parameters for synthesizing 1-naphthylmagnesium bromide with high reactivity and stability?

- Methodological Answer : Synthesis requires rigorously anhydrous conditions, achieved by flame-drying glassware and using freshly distilled tetrahydrofuran (THF) or diethyl ether. Magnesium turnings should be activated via mechanical scraping or iodine pre-treatment. The reaction involves slow addition of 1-bromonaphthalene to magnesium under inert gas (argon/nitrogen) with controlled reflux (40–60°C for THF). Monitor initiation via exothermicity and turbidity changes. Post-synthesis, maintain solutions at -20°C under inert atmosphere to prevent hydrolysis or oxidative degradation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use flame-resistant lab coats, nitrile gloves, and safety goggles. Conduct all manipulations in a fume hood with a blast shield. Store solutions in sealed, inert gas-purged containers with Teflon-lined caps. Immediate access to dry chemical (CO₂) fire extinguishers is mandatory. For spills, neutralize with dry sand or specialized absorbents (e.g., ChemSorb®), followed by ethanol quenching. Emergency protocols should include eye irrigation stations and calcium gluconate gel for accidental skin exposure .

Advanced Research Questions

Q. How can researchers optimize the nucleophilic reactivity of this compound in coupling reactions with sterically hindered electrophiles?

- Methodological Answer : Reactivity enhancement strategies include:

- Solvent Modulation : THF:Et₂O (3:1 v/v) balances solubility and nucleophilicity.

- Temperature Control : Slow addition at -78°C (dry ice/acetone bath) minimizes side reactions.

- Catalytic Additives : Use CuCN·2LiCl (10 mol%) for conjugate additions or Ni(acac)₂ (5 mol%) for cross-couplings.

- In Situ Monitoring : Employ ReactIR to track Grignard consumption and optimize stoichiometry. Kinetic studies using stopped-flow techniques can identify rate-limiting steps .

Q. What analytical strategies distinguish desired products from side reactions (e.g., Wurtz coupling) in this compound reactions?

- Methodological Answer :

- Quantitative ¹H NMR : Integrate aromatic proton regions (δ 6.8–8.5 ppm) and compare with authentic standards.

- GC-MS : Analyze quenched aliquots for biphenyl byproducts (m/z 154 for Wurtz coupling).

- DOSY NMR : Differentiate between monomeric Grignard adducts (lower diffusion coefficients) and dimeric species.

- Isotopic Labeling : Quench with D₂O to track protonation pathways via mass spectrometry .

Q. How should contradictory literature reports on this compound stability be resolved?

- Methodological Answer : Conduct accelerated stability studies under controlled variables:

- Solvent Effects : Compare THF (stabilizes via coordination) vs. Et₂O (higher volatility).

- Storage Conditions : Monitor decomposition at -20°C vs. 4°C using Karl Fischer titration (water content <30 ppm).

- Statistical Analysis : Apply Arrhenius modeling to half-life data (ln(k) vs. 1/T) to resolve temperature-dependent discrepancies. Include triplicate trials with RSD <5% for robustness .

Q. What experimental designs ensure reproducibility in kinetic studies of this compound reactions?

- Methodological Answer :

- Temperature Control : Use jacketed reactors with PID-controlled circulators (±0.5°C).

- Automated Syringe Pumps : Maintain addition rates ≤0.1 mL/min (calibrated via gravimetric checks).

- Real-Time Monitoring : Flow NMR or ReactIR tracks intermediate formation.

- Data Normalization : Internal standards (e.g., 1,3,5-trimethoxybenzene) correct for instrumental drift. Publish raw data with error margins and detailed calibration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。